molecular formula C12H23NO5 B2936527 Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate CAS No. 2460739-87-9

Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate

Cat. No.: B2936527
CAS No.: 2460739-87-9
M. Wt: 261.318
InChI Key: CHUBKJRFTDNUFO-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a hydroxymethyl group, and multiple methoxy groups, all protected by a tert-butyl ester group. Its unique structure makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, and the methoxy groups can be added via methylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow chemistry techniques to enhance efficiency and scalability. Flow microreactors, for example, can be employed to streamline the synthesis process, ensuring consistent product quality and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxymethyl group can yield carboxylic acids or ketones.

  • Reduction: Reduction of the pyrrolidine ring can lead to the formation of piperidines.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its tert-butyl ester group provides protection for the hydroxyl and amine functionalities, allowing for selective reactions.

Biology: The compound's structural similarity to natural pyrrolidine derivatives makes it a useful tool in biological studies. It can be used to probe enzyme-substrate interactions and investigate metabolic pathways.

Medicine: Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate has potential applications in drug discovery and development. Its ability to modulate biological targets can be harnessed to design new therapeutic agents.

Industry: In the pharmaceutical and agrochemical industries, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its stability and reactivity make it an essential building block for various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or cofactors within the active site of enzymes.

Comparison with Similar Compounds

  • Tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate: is structurally similar to other pyrrolidine derivatives, such as pyrrolidin-2-one and 3,4-dimethoxypyrrolidine .

  • This compound: differs from these compounds in the presence of the hydroxymethyl group and the tert-butyl ester group, which provide additional functionality and stability.

Uniqueness: The presence of the tert-butyl ester group in this compound enhances its stability and reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.

Properties

IUPAC Name

tert-butyl (2S,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(15)13-6-9(16-4)10(17-5)8(13)7-14/h8-10,14H,6-7H2,1-5H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUBKJRFTDNUFO-AEJSXWLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1CO)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.